molecular formula C7H9IS B1357144 3-Iodo-2,4,5-trimethylthiophene CAS No. 60813-84-5

3-Iodo-2,4,5-trimethylthiophene

Cat. No. B1357144
CAS RN: 60813-84-5
M. Wt: 252.12 g/mol
InChI Key: FYPOBSHIONYIKX-UHFFFAOYSA-N
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Description

3-Iodo-2,4,5-trimethylthiophene is an organic compound with the CAS Number: 60813-84-5 . It has a molecular weight of 253.13 and a molecular formula of C7H9IS .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H9IS . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, one iodine atom, and one sulfur atom.


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to light, air, and heat .

Scientific Research Applications

Synthesis and Polymer Development

  • Polymer Synthesis : A study by Guillerez and Bidan (1998) discusses a synthesis process leading to a highly regioregular poly(3-octylthiophene) (POT), using a stable polymerizable precursor derived from 3-octylthiophene, which includes an iodo derivative (Guillerez & Bidan, 1998).

Photophysics and Photochemistry

  • Photophysical Studies : The photoinduced substitution reaction in halothiophenes, including 2-iodo-5-nitrothiophene and others, was investigated by Latterini et al. (2001), focusing on quantum yields and transient species characterization (Latterini, Elisei, Aloisi, & D’Auria, 2001).
  • Photophysics of Halogen-Substituted Compounds : Nag and Jenks (2004) explored the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, a study relevant to understanding the behavior of similar iodo-substituted compounds (Nag & Jenks, 2004).

Conductive Materials and Electronics

  • Conductive Polymers : Research by Patra et al. (2014) on poly(3,4-ethylenedioxyselenophene) and its derivatives highlights the potential of similar thiophene-based polymers in electronic materials (Patra, Bendikov, & Chand, 2014).

Organic Synthesis and Chemistry

  • Organic Synthesis Applications : Yanagisawa et al. (2009) established a protocol for the synthesis of tetraarylthiophenes, indicating the potential relevance of 3-Iodo-2,4,5-trimethylthiophene in the synthesis of complex organic molecules (Yanagisawa, Ueda, Sekizawa, & Itami, 2009).

Safety and Hazards

The compound should be handled with care to prevent the generation of vapor or mist . It is recommended to wash hands and face thoroughly after handling . Use of ventilation or local exhaust is advised if vapor or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

3-iodo-2,4,5-trimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IS/c1-4-5(2)9-6(3)7(4)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPOBSHIONYIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483836
Record name 3-Iodo-2,4,5-trimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60813-84-5
Record name 3-Iodo-2,4,5-trimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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